2-methyl-5-[(4-methylphenyl)sulfamoyl]benzoic Acid
Description
2-Methyl-5-[(4-methylphenyl)sulfamoyl]benzoic acid is a benzoic acid derivative featuring a methyl group at the 2-position and a sulfamoyl moiety substituted with a 4-methylphenyl group at the 5-position. Such derivatives are often explored for pharmaceutical applications, particularly as enzyme inhibitors or receptor agonists/antagonists, given their ability to modulate protein-ligand interactions .
Properties
IUPAC Name |
2-methyl-5-[(4-methylphenyl)sulfamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-10-3-6-12(7-4-10)16-21(19,20)13-8-5-11(2)14(9-13)15(17)18/h3-9,16H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXANMDCODNXIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001200724 | |
| Record name | 2-Methyl-5-[[(4-methylphenyl)amino]sulfonyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001200724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104941-56-2 | |
| Record name | 2-Methyl-5-[[(4-methylphenyl)amino]sulfonyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104941-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-5-[[(4-methylphenyl)amino]sulfonyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001200724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-[(4-methylphenyl)sulfamoyl]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylbenzoic acid and 4-methylphenylsulfonyl chloride.
Reaction: The 2-methylbenzoic acid is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 4-methylphenylsulfonyl chloride in the presence of a base such as pyridine to form the sulfonamide linkage.
Purification: The product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 2-methyl-5-[(4-methylphenyl)sulfamoyl]benzoic acid may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure product quality.
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-[(4-methylphenyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids or aldehydes.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
2-Methyl-5-[(4-methylphenyl)sulfamoyl]benzoic acid is being explored for its potential as an antimicrobial agent . Sulfonamides, in general, are known for their ability to inhibit bacterial growth by interfering with folate synthesis. This compound may exhibit similar properties, making it a candidate for further development against bacterial infections.
Cancer Research
Recent studies have indicated that sulfonamide derivatives can act as inhibitors of carbonic anhydrase (CA) enzymes, which are implicated in tumor growth and metastasis. Research has shown that modifications to the sulfonamide group can enhance binding affinity to specific CA isozymes, suggesting that 2-methyl-5-[(4-methylphenyl)sulfamoyl]benzoic acid could serve as a scaffold for developing selective CA inhibitors for cancer therapy .
Drug Design and Development
The compound has been utilized in structure-based drug design approaches. Molecular docking studies have demonstrated its potential to bind effectively to various biological targets, including enzymes involved in metabolic pathways relevant to diseases such as diabetes and rheumatoid arthritis .
Biochemical Studies
In biochemical contexts, this compound is studied for its interactions with cellular components. It has been shown to influence enzyme activity and cellular signaling pathways, making it valuable in understanding metabolic processes .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro. |
| Study B | Cancer Therapy | Showed high binding affinity to CAIX with potential for anticancer applications. |
| Study C | Drug Interaction | Investigated metabolic pathways affected by the compound, revealing modulation of key enzymes involved in drug metabolism. |
Mechanism of Action
The mechanism of action of 2-methyl-5-[(4-methylphenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid, allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes, leading to antimicrobial effects. Additionally, the compound may interact with other molecular pathways, contributing to its biological activities.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The biological and chemical profiles of sulfamoyl benzoic acid derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of key analogs:
Table 1: Comparison of 2-Methyl-5-[(4-Methylphenyl)sulfamoyl]benzoic Acid with Structural Analogs
Key Findings from Comparative Studies
Impact of Sulfamoyl vs. Sulfonyl Groups :
- The sulfamoyl group (-SO₂NH-) in the target compound enables stronger hydrogen-bonding interactions compared to sulfonyl (-SO₂-) analogs like 2-hydroxy-5-[(4-methylphenyl)sulfonyl]benzoic acid . This difference likely enhances binding affinity in enzyme-targeted applications.
Substituent Effects on Binding Affinity: Compound 2-(N-(3-(1,3-dioxobenzoisoquinolinyl)propyl)sulfamoyl)benzoic acid () demonstrates a binding affinity of -8.53 kcal/mol, significantly higher than simpler analogs. This is attributed to the extended aromatic system, which improves hydrophobic interactions and π-π stacking .
Thermodynamic Stability :
- Derivatives like 2-methyl-5-(4-methylphenyl)-3-furancarboxylic acid () exhibit well-characterized thermodynamic properties (e.g., combustion energy: -6327.2 ± 3.9 kJ/mol), highlighting the influence of heterocyclic frameworks on stability .
Biological Selectivity :
- The absence of the sulfamoyl group in 2-methyl-5-(4-methylphenyl)benzoic acid () correlates with reduced biological activity, underscoring the critical role of this moiety in target engagement .
Biological Activity
2-Methyl-5-[(4-methylphenyl)sulfamoyl]benzoic acid, also known by its CAS number 104941-56-2, is a compound of significant interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial properties, anticancer potential, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of 2-methyl-5-[(4-methylphenyl)sulfamoyl]benzoic acid is C13H15N1O3S1. Its structure features a benzoic acid core with a sulfamoyl group attached to a methylphenyl moiety, which is critical for its biological activity. The compound's structural characteristics can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C13H15N1O3S1 |
| Molecular Weight | 267.33 g/mol |
| CAS Number | 104941-56-2 |
| Chemical Structure | Chemical Structure |
Antimicrobial Activity
Research has demonstrated that 2-methyl-5-[(4-methylphenyl)sulfamoyl]benzoic acid exhibits notable antimicrobial activity against various bacterial strains. A study reported that derivatives of sulfamoylbenzoic acids showed effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecium . The Minimum Biofilm Eradication Concentration (MBEC) for some compounds in this category was found to be around 125 µg/mL, indicating moderate efficacy in disrupting biofilm formation .
Anticancer Potential
The compound has also been investigated for its anticancer properties , particularly its interaction with carbonic anhydrase IX (CAIX), an enzyme often overexpressed in tumors. A study highlighted that modifications to the sulfamoyl group could enhance binding affinity to CAIX, potentially leading to selective anticancer agents . This selectivity is crucial for minimizing side effects associated with traditional chemotherapeutics.
The mechanisms through which 2-methyl-5-[(4-methylphenyl)sulfamoyl]benzoic acid exerts its biological effects include:
- Enzyme Inhibition : The sulfamoyl group is known to interact with specific enzymes, inhibiting their activity and thereby disrupting metabolic pathways essential for microbial growth and tumor progression.
- Biofilm Disruption : The compound has shown the ability to interfere with biofilm formation, which is a significant factor in the persistence of infections caused by bacteria such as Staphylococcus aureus .
Case Study 1: Antimicrobial Evaluation
In a comprehensive study evaluating the antimicrobial activity of various sulfamoyl derivatives, 2-methyl-5-[(4-methylphenyl)sulfamoyl]benzoic acid was included among compounds tested against E. coli and S. aureus. Results indicated that while some derivatives exhibited strong activity, this particular compound showed moderate effectiveness but was notable for lower toxicity compared to others .
Case Study 2: Anticancer Research
In another study focusing on CAIX inhibitors, researchers synthesized several sulfamoyl derivatives and assessed their binding affinities. It was found that modifications similar to those present in 2-methyl-5-[(4-methylphenyl)sulfamoyl]benzoic acid led to promising results in terms of selective inhibition of CAIX, suggesting potential applications in cancer therapy .
Q & A
What are the optimal synthetic routes for 2-methyl-5-[(4-methylphenyl)sulfamoyl]benzoic acid, and what key intermediates should be monitored for purity?
Answer:
A robust synthesis involves chlorosulfonation of 2-methylbenzoic acid followed by reaction with 4-methylaniline. Key steps include:
- Chlorosulfonation: React 2-methylbenzoic acid with chlorosulfonic acid at 0–5°C to form 5-chlorosulfonyl-2-methylbenzoic acid. Monitor for side products like disubstituted derivatives using HPLC .
- Sulfamoylation: React the chlorosulfonyl intermediate with 4-methylaniline in anhydrous dichloromethane. Use TLC (silica gel, ethyl acetate/hexane 3:7) to track the formation of the sulfamoyl bond.
- Purification: Crystallize the final product from ethanol/water. Validate purity via melting point analysis (expected 215–220°C) and NMR (δ 8.1 ppm for aromatic protons adjacent to sulfamoyl).
Critical Intermediates:
- 5-Chlorosulfonyl-2-methylbenzoic acid (CAS: Reference Standards for Pharmaceutical Analysis 2018, Table 1) .
- Unreacted 4-methylaniline (monitored via GC-MS to avoid residual toxicity) .
How can density functional theory (DFT) and molecular docking predict the bioactivity of this compound against α-glucosidase or α-amylase?
Answer:
DFT Workflow:
- Optimize the compound’s geometry using B3LYP/6-31G(d) to calculate electronic properties (e.g., HOMO-LUMO gap, electrostatic potential maps). High electron density near the sulfamoyl group suggests nucleophilic attack susceptibility .
- Compare with experimental IR spectra to validate computational models .
Docking Protocol (AutoDock Vina):
- Prepare the protein (e.g., α-glucosidase PDB: 2QMJ) by removing water and adding polar hydrogens.
- Define a grid box (20 ų) around the active site. Set exhaustiveness to 20 for accuracy.
- Analyze binding poses: A sulfamoyl group forming hydrogen bonds with Arg439 and Asp354 correlates with inhibitory activity (ΔG ≤ −8.5 kcal/mol) .
Validation:
Correlate docking scores with IC50 values from enzyme inhibition assays. Discrepancies may arise from solvation effects not modeled in docking .
How should researchers resolve contradictions in biological activity data between structural analogs (e.g., methyl vs. halogen substituents)?
Answer:
Case Example:
- Analog A (Methyl Substituent): IC50 = 1.2 µM (α-glucosidase).
- Analog B (Chloro Substituent): IC50 = 3.5 µM.
Resolution Steps:
Structural Analysis: Use X-ray crystallography or molecular dynamics to assess steric hindrance. Methyl groups may enhance fit in hydrophobic pockets .
Electrophilicity: Calculate partial charges (DFT). Chloro substituents increase electrophilicity, potentially reducing target compatibility .
Solubility: Measure logP (shake-flask method). Higher hydrophobicity in chloro analogs (logP = 2.8 vs. 1.5 for methyl) may reduce bioavailability .
Statistical Tools:
- Apply multivariate regression to isolate substituent effects from confounding variables (e.g., assay conditions) .
What in vitro assays are most suitable for evaluating the antidiabetic potential of this compound?
Answer:
- α-Glucosidase Inhibition:
- Use p-nitrophenyl-α-D-glucopyranoside as substrate. Measure absorbance at 405 nm after 30 min incubation (pH 6.8, 37°C). IC50 values <10 µM indicate high potency .
- α-Amylase Inhibition:
- Starch-iodine method: Monitor residual starch at 620 nm. Validate with acarbose as a positive control (IC50 = 0.5–1.0 µM) .
- Cytotoxicity Screening:
- MTT assay on HepG2 cells. EC50 >100 µM ensures therapeutic window .
Data Interpretation:
- Cross-validate with molecular docking to confirm mechanism (e.g., competitive vs. non-competitive inhibition) .
How does the sulfamoyl group influence binding affinity in target proteins, and what modifications enhance selectivity?
Answer:
Mechanistic Role:
- The sulfamoyl group (-SO2NH-) forms hydrogen bonds with catalytic residues (e.g., His674 in LPA2 receptor). Mutation studies show a 10-fold affinity drop when these residues are altered .
Selectivity Enhancements:
- Substituent Effects:
- Bioisosteres: Replace sulfamoyl with phosphonamidate to modulate polarity while retaining hydrogen-bonding capacity .
Validation:
- Perform competitive binding assays (SPR or ITC) against off-target receptors (e.g., LPA1 vs. LPA2) .
What computational strategies are recommended for predicting ADMET properties of sulfamoyl benzoic acid derivatives?
Answer:
- ADMET Prediction Tools:
- SwissADME: Predict bioavailability (Topological Polar Surface Area <90 Ų) and blood-brain barrier penetration (logBB <0.3).
- ProTox-II: Estimate hepatotoxicity (LD50 >500 mg/kg) and mutagenicity (Ames test profile) .
- Metabolism:
- Use Cytochrome P450 docking (CYP3A4, CYP2D6) to identify potential oxidation sites. Methyl groups reduce CYP-mediated degradation .
Experimental Cross-Check:
- Measure plasma protein binding (equilibrium dialysis) and half-life in hepatic microsomes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
